molecular formula C17H18N6O2 B2695144 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide CAS No. 2034390-59-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide

Cat. No. B2695144
CAS RN: 2034390-59-3
M. Wt: 338.371
InChI Key: TXHUWKDINFQYLP-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has been discovered and optimized as a series of bivalent bromodomain and extraterminal inhibitors . The compound exhibits excellent pharmacokinetic profile and high potency in vitro and in vivo effecting c-Myc downregulation and tumor growth inhibition in xenograft studies .


Synthesis Analysis

The synthesis of this compound involves a variety of synthetic routes. One typical mode of constructing these heterocyclic ring systems is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Other unique methods are known, particularly for the synthesis of 1,2,3-triazolo .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray crystallography . The compound crystallizes in a monoclinic P 2 1 / n space group .


Chemical Reactions Analysis

The chemical reactions of this compound involve a series of reactions with various reactants. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO 2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as that of the mass spectral data .

Scientific Research Applications

Bromodomain and Extraterminal Inhibitors

This compound has been used in the optimization of a series of bivalent bromodomain and extraterminal inhibitors . The optimized compound exhibited excellent pharmacokinetic profile and high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies .

Anticancer Applications

The compound has shown potential in anticancer applications. For instance, it has been used as a tubulin inhibitor, evoking G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells .

Antimicrobial Applications

The compound has also shown promise in antimicrobial applications. It has been used in the synthesis of triazolothiadiazine and its derivatives, which have diverse pharmacological activities, including antimicrobial activity .

Analgesic and Anti-inflammatory Applications

The compound has been used in the synthesis of derivatives that have shown analgesic and anti-inflammatory activities .

Antioxidant Applications

The compound has been used in the synthesis of derivatives that have shown antioxidant activities .

Antiviral Applications

The compound has been used in the synthesis of derivatives that have shown antiviral activities .

Enzyme Inhibitors

The compound has been used in the synthesis of derivatives that have shown enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Agents

The compound has been used in the synthesis of derivatives that have shown antitubercular activities .

Future Directions

The future directions of this compound could involve further optimization and testing for various biological activities. The compound shows promise as a building block for the construction of very thermally stable energetic materials .

properties

IUPAC Name

3-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-25-14-4-2-3-12(9-14)17(24)19-13-7-8-22(10-13)16-6-5-15-20-18-11-23(15)21-16/h2-6,9,11,13H,7-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUWKDINFQYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide

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